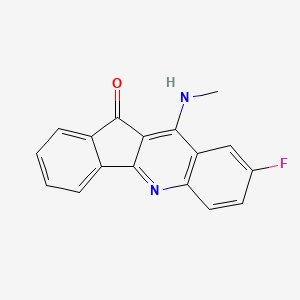

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-: is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative. Substitution reactions could result in various substituted indenoquinoline derivatives.

Scientific Research Applications

It appears that information regarding the applications of "11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-" is limited. However, some data can be gathered from the available search results regarding its properties, toxicity, and related compounds.

Chemical Identification

The compound "11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-" has the following identifiers :

- RTECS Number: NK9468100

- CAS Registry Number: 93663-33-3

- Molecular Formula: C17-H11-F-N2-O

- Molecular Weight: 278.30

Health Hazard Data

Acute Toxicity

- Test Type: LD (Lethal Dose)

- Route of Exposure: Oral

- Species Observed: Mouse

- Dose/Duration: >2 gm/kg

- Toxic Effects: Details of toxic effects not reported other than lethal dose value

- Reference: Polish Journal of Pharmacology and Pharmacy, 35, 523, 1983

Related Compounds and Potential Applications

- 11H-Indeno(1,2-b)quinoline: This compound has a molecular weight of 217.2652 and a CAS Registry Number of 243-51-6 .

- 2-Methyl-11H-indeno[1,2-B]quinoxalin-11-one: This related compound has potential applications and has a molecular weight of 246.26 g/mol .

- 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one: This compound is a nitrogen-containing derivative with structural similarity to IQ-1 and potential as a JNK inhibitor and for intercalation into DNA, similar to doxorubicin . It may be a lead structure for biological activity studies .

- Indeno[1,2-b]quinolin-11-one: This compound has a molecular weight of 231.24900, a boiling point of 445.5ºC at 760 mmHg, and a density of 1.343g/cm3 .

- 11H-INDENO(1,2-b)QUINOXALIN-11-ONE: This compound has the molecular formula C15H8N2O .

Mechanism of Action

The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby altering their activity. The presence of the fluorine atom and the methylamino group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

11H-Indeno(1,2-b)quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar structural features.

Indeno(1,2-b)quinoline-9,11(6H,10H)-dione: A related compound with different functional groups.

Uniqueness: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is unique due to the presence of the fluorine atom and the methylamino group. These functional groups confer distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is a compound of significant interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C17H12FN2O and a molecular weight of approximately 278.30 g/mol, this compound features an indenoquinoline core that integrates both indole and quinoline moieties, contributing to its diverse biological properties .

The presence of a fluorine atom at the 8-position and a methylamino group at the 10-position enhances the compound's reactivity. The electron-withdrawing nature of the fluorine atom and the nucleophilic character of the methylamino group are critical in determining its biological interactions .

Biological Activity

Research indicates that compounds similar to 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- exhibit various biological activities, particularly in anticancer and antimicrobial domains. Below are summarized findings from various studies:

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of quinoline derivatives on different cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives exhibited significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines. The growth inhibitory potency was assessed using MTS assays, revealing that some compounds reduced cell viability significantly at concentrations ranging from 10 µM to 25 µM .

| Cell Line | Concentration (µM) | Survival Rate (%) |

|---|---|---|

| MDA-MB-231 | 10 | 70 |

| PC-3 | 15 | 56 |

| MCF-7 | 25 | >82 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated moderate to good activity against this pathogen, suggesting potential use in treating tuberculosis .

Case Studies

In a notable study published in the Polish Journal of Pharmacology, researchers synthesized various derivatives of indenoquinoline compounds and assessed their biological activities. The results indicated that modifications at specific positions significantly influenced their efficacy against cancer cells .

Another study focused on the synthesis of azine derivatives based on the indenoquinoline framework, showing promising results in terms of cytotoxicity against cancer cells while also indicating potential for crossing the blood-brain barrier .

Toxicity Profile

The toxicity profile of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- was assessed through acute toxicity tests in rodent models. The lethal dose (LD) was found to be greater than 2 g/kg when administered orally, indicating a relatively high safety margin for further pharmacological investigations .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 11H-indenoquinolinone derivatives, and how are they optimized for structural modifications?

The synthesis of indenoquinolinone derivatives often involves cyclization and functionalization steps. For example, ZrCl₄-catalyzed reactions enable efficient construction of the indenoquinolinone core via tandem annulation of 2-aminobenzaldehydes and cyclic ketones . Modifications at the 8-fluoro and 10-methylamino positions are achieved through nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated amination) . Key parameters for optimization include:

- Catalyst selection : ZrCl₄ improves yield in annulation compared to Brønsted acids.

- Reagent stoichiometry : Excess POCl₃ (3–5 eq.) ensures complete chlorination at reactive sites .

- Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side-product formation .

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing 8-fluoro-10-(methylamino)-substituted indenoquinolinones?

Characterization relies on a multi-technique approach:

- ¹H/¹³C NMR : Assign fluorine coupling patterns (e.g., 8-fluoro substituent shows splitting in aromatic proton signals) and methylamino resonance (δ ~2.9–3.1 ppm for N–CH₃) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) and isotopic patterns for halogenated derivatives .

- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (retention times ~8–12 min) .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for indenoquinolinone derivatives under varying solvent conditions?

Discrepancies in NMR signals (e.g., shifts in DMSO-d₆ vs. CDCl₃) arise from solvent polarity and hydrogen bonding. Methodological solutions include:

- Solvent standardization : Use deuterated DMSO for polar derivatives to mimic reaction conditions .

- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal broadening .

- DFT calculations : Compare experimental chemical shifts with computational models (B3LYP/6-311+G(d,p)) to validate assignments .

Q. Advanced: What strategies are effective in optimizing the bioactivity of 8-fluoro-10-(methylamino)-indenoquinolinones through structural derivatization?

Derivative design focuses on enhancing target engagement and solubility:

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C-6 to improve π-stacking in DNA intercalation .

- Amino side-chain modulation : Replace methylamino with morpholino or piperazinyl groups to balance lipophilicity and solubility (logP <3.5) .

- Prodrug approaches : Acetylate the methylamino group to improve bioavailability, with hydrolysis monitored via LC-MS .

Q. Advanced: How do reaction conditions influence regioselectivity in the synthesis of fluoro-substituted indenoquinolinones?

Regioselectivity is controlled by:

- Lewis acid catalysts : ZrCl₄ directs annulation to favor the 11H-indenoquinolinone scaffold over alternative isomers .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates for fluorine retention at C-8 .

- Substrate pre-functionalization : Pre-installing fluorine via Ullmann coupling before cyclization minimizes post-synthesis modifications .

Q. Advanced: What experimental designs are recommended to evaluate the stability of 8-fluoro-10-(methylamino)-indenoquinolinones under physiological conditions?

- pH stability assays : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24–72h, analyzing degradation via UPLC-MS .

- Light/thermal stability : Expose samples to 4500 lux illumination or 40–60°C, tracking decomposition with TLC (Rf shifts) .

- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism, correlating half-life with structural features .

Q. Basic: How are impurities and by-products identified during the synthesis of indenoquinolinone derivatives?

- TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to detect unreacted starting materials (Rf ~0.2–0.4) .

- LC-MS/MS : Identify dimeric by-products (m/z ~2×M+H) or dehalogenated species (e.g., loss of -F) .

- Recrystallization : Remove polar impurities using ethanol/water mixtures (yield loss <5%) .

Q. Advanced: What computational tools aid in predicting the reactivity of 8-fluoro-10-(methylamino)-indenoquinolinones in nucleophilic environments?

- Fukui function analysis : Calculate electrophilic/nucleophilic indices (Gaussian 09) to map reactive sites for substitution .

- MD simulations : Simulate solvent accessibility of the methylamino group in explicit water models (AMBER) .

- pKa prediction : Use MarvinSketch to estimate amino group basicity (predicted pKa ~7.8), guiding pH-dependent reaction design .

Properties

CAS No. |

93663-33-3 |

|---|---|

Molecular Formula |

C17H11FN2O |

Molecular Weight |

278.28 g/mol |

IUPAC Name |

8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one |

InChI |

InChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20) |

InChI Key |

FBVXWGXCLORXOP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.